MAO-B Inhibition Potency vs. Structural Analog Baseline
The compound inhibits human MAO-B with an IC50 of 1.13 μM in a fluorescence-based assay [1]. No direct head-to-head comparison against the closest propanamide analog is available in the same study; however, the observed activity places this compound within the moderate potency range for MAO-B inhibitors, distinguishing it from inactive quinoline derivatives reported in the literature. The acetyl group is hypothesized to contribute to this activity through specific interactions with the substrate cavity [2].
| Evidence Dimension | MAO-B enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 1.13 μM (1,130 nM) |
| Comparator Or Baseline | Propanamide analog (CAS 883959-66-8): no quantitative data available in public domain |
| Quantified Difference | Not calculable due to missing comparator data |
| Conditions | Human recombinant MAO-B expressed in insect cells, kynuramine substrate, 20 min incubation, fluorescence detection |
Why This Matters
MAO-B is a validated therapeutic target for Parkinson's disease; a compound with a defined IC50 value enables researchers to select a characterized starting point for medicinal chemistry campaigns, reducing early-stage assay optimization time.
- [1] BindingDB. BDBM50401981: MAO-B IC50 = 1.13E+3 nM for target compound. View Source
- [2] ChEMBL. Entry CHEMBL1575961, linking target compound to MAO enzymatic assays. View Source
